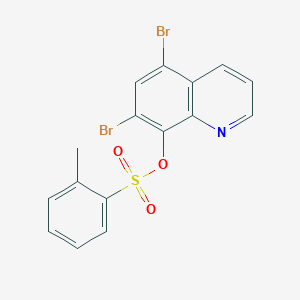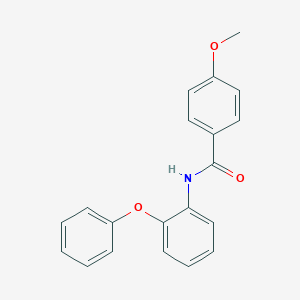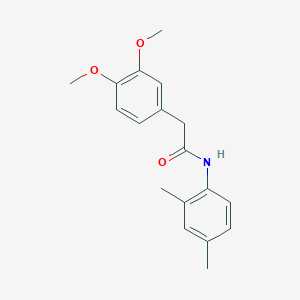
2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide, also known as DOMA, is a synthetic compound that belongs to the class of amides. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide involves its binding to the sigma-1 receptor, which is located in the endoplasmic reticulum of neurons. This binding leads to the activation of various signaling pathways, including the PI3K/Akt and ERK1/2 pathways, which are involved in the regulation of cell survival, proliferation, and differentiation. 2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide has also been found to modulate the activity of ion channels and neurotransmitter transporters, leading to changes in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide has been shown to have a range of biochemical and physiological effects in various studies. It has been found to increase the release of dopamine and serotonin in the brain, leading to changes in mood and behavior. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, 2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide has been found to have anti-inflammatory effects, reducing the release of pro-inflammatory cytokines in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor modulation on neuronal function and behavior. However, one limitation of using 2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide is that it has a relatively short half-life, which may limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide. One area of interest is the potential use of 2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide and its effects on neuronal function and behavior. Finally, the development of new and more effective synthesis methods for 2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide may facilitate its use in future research.
Métodos De Síntesis
2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 2,4-dimethylphenylacetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the acetylation of the amine group with acetic anhydride.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. Studies have shown that 2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide can modulate the activity of sigma-1 receptors, leading to changes in neuronal function and behavior.
Propiedades
Fórmula molecular |
C18H21NO3 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H21NO3/c1-12-5-7-15(13(2)9-12)19-18(20)11-14-6-8-16(21-3)17(10-14)22-4/h5-10H,11H2,1-4H3,(H,19,20) |
Clave InChI |
NQOVQGHFTYOSNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




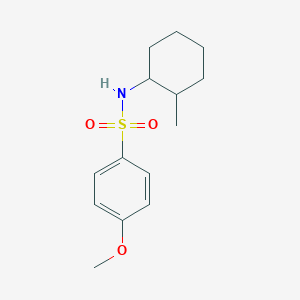


![N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-3-methylbutanamide](/img/structure/B291132.png)
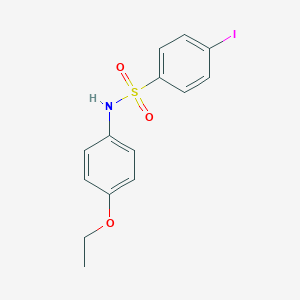
![2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291136.png)
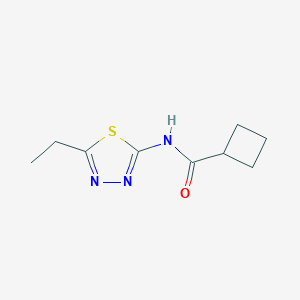
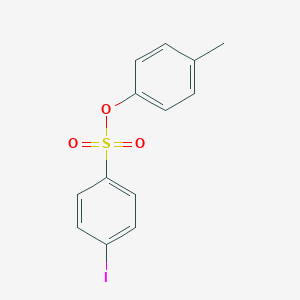
![[(E)-3-phenylprop-2-enyl] 3-bromobenzoate](/img/structure/B291142.png)
